Ácido psorómico

Descripción general

Descripción

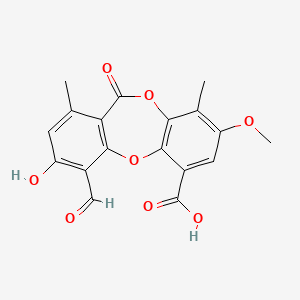

10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxo-1-benzo[b][1,4]benzodioxepincarboxylic acid is a carbonyl compound.

Psoromic acid is a natural product found in Lepraria eburnea, Rhizoplaca melanophthalma, and Givotia madagascariensis with data available.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Psoromic acid exhibits significant antioxidant activity, which is crucial for its potential use in nutraceuticals and pharmaceuticals. Research indicates that it can scavenge free radicals and inhibit oxidative stress-related damage.

- Mechanism : The antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage.

- Applications : This property suggests potential applications in formulations aimed at preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial efficacy of psoromic acid has been extensively studied, particularly against various bacterial strains and pathogens.

- Bacterial Inhibition : Psoromic acid has shown potent activity against oral pathogens such as Streptococcus gordonii and Porphyromonas gingivalis, with minimum inhibitory concentrations (MIC) reported at 11.72 μg/ml and 5.86 μg/ml respectively .

- Mechanism : The compound acts by disrupting bacterial cell membranes and inhibiting vital enzymatic processes.

- Clinical Relevance : Its low cytotoxicity against human cells makes it a promising candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains .

Anticancer Applications

Psoromic acid has been identified as a potential agent in cancer therapy due to its ability to inhibit tumor cell proliferation.

- Tumor Types : Research indicates effectiveness against liver cancer, leukemia, and pancreatic cancer cells. The compound demonstrates significant tumor inhibition effects with low toxicity profiles .

- Mechanism of Action : Psoromic acid may induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling molecules involved in cell survival .

- Case Studies : Various studies have documented its efficacy in vitro, suggesting further exploration in clinical settings for anticancer drug development .

Enzyme Inhibition

Psoromic acid is known to inhibit several key enzymes that are involved in metabolic pathways.

- Enzymatic Targets : It has shown inhibitory effects on enzymes such as α-amylase and α-glucosidase, with IC50 values of 416.96 nM and 443.11 nM respectively . This suggests potential applications in managing diabetes by regulating carbohydrate metabolism.

- Other Enzymes : It also inhibits glutathione-S-transferase and plasmodial fatty acid synthase enzymes, indicating its role in both detoxification processes and antimalarial activity .

Antiviral Properties

Recent studies have explored the antiviral potential of psoromic acid against herpes simplex viruses type 1 and type 2.

- Inhibition Rates : Psoromic acid demonstrated an IC50 of 1.9 μM against HSV-1 replication, outperforming standard antiviral drugs like acyclovir in certain assays .

- Mechanism : The compound inhibits HSV replication by targeting the viral DNA polymerase, thus preventing viral proliferation .

Data Summary Table

Mecanismo De Acción

Target of Action

Psoromic acid, a bioactive lichen-derived compound, primarily targets Rab geranylgeranyl transferase (RabGGTase) , an enzyme responsible for the prenylation of Rab proteins . It also inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) , along with the inhibitory effect on HSV-1 DNA polymerase , a key enzyme that plays an essential role in HSV-1 replication cycle .

Mode of Action

Psoromic acid potently and selectively inhibits RabGGTase with an IC50 value of 1.3 µM . It forms largely hydrophobic interactions with the isoprenoid binding site of RabGGTase and attaches covalently to the N-terminus of the α subunit . This covalent binding seems to potentiate its interaction with the active site and explains the selectivity of psoromic acid for RabGGTase . Furthermore, psoromic acid effectively inhibits HSV-1 DNA polymerase with respect to dTTP incorporation in a competitive inhibition mode .

Biochemical Pathways

Psoromic acid’s action on RabGGTase affects the prenylation of Rab proteins, key organizers of intracellular vesicular transport . Its inhibitory action against HSV-1 DNA polymerase affects the HSV-1 replication cycle . It also exhibits a competitive type of HMGR inhibition and mixed type of ACE (angiotensin converting enzyme) inhibition .

Pharmacokinetics

The compound’s potent and selective inhibition of rabggtase and hsv-1 dna polymerase suggests it may have good bioavailability .

Result of Action

Psoromic acid’s action results in notable inhibition of HSV-1 and HSV-2 replication . It also inhibits HSV-1 DNA polymerase, a key enzyme in the HSV-1 replication cycle . The compound’s action on RabGGTase affects the function of Rab proteins, potentially impacting intracellular vesicular transport .

Action Environment

Environmental factors can influence the action of psoromic acid. For instance, the presence of copper in the environment can lead to the formation of a copper-psoromic acid complex within specific areas of lichens, leading to unusual coloration

Análisis Bioquímico

Biochemical Properties

Psoromic acid plays a crucial role in various biochemical reactions. It is known to inhibit herpes simplex viruses type 1 and type 2 by inactivating HSV-1 DNA polymerase . Additionally, psoromic acid inhibits Rab geranylgeranyl transferase (RabGGTase), an enzyme responsible for the prenylation of Rab proteins, which are key organizers of intracellular vesicular transport . The interaction between psoromic acid and RabGGTase involves covalent binding to the enzyme’s active site, leading to selective inhibition .

Cellular Effects

Psoromic acid exhibits a range of effects on different cell types and cellular processes. It has been shown to possess antioxidative, enzyme inhibitory, antimicrobial, and anticancer properties . In cancer cells, psoromic acid induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Furthermore, psoromic acid has been reported to alleviate inflammation in RAW264.7 cells by inhibiting the activation of NF-κB and P38 signaling pathways .

Molecular Mechanism

The molecular mechanism of psoromic acid involves its interaction with specific biomolecules. Psoromic acid inhibits HSV-1 DNA polymerase by acting as a non-nucleoside inhibitor, competitively inhibiting dTTP incorporation . Additionally, psoromic acid selectively inhibits RabGGTase by covalently binding to the enzyme’s active site, thereby preventing the prenylation of Rab proteins . These interactions result in the inhibition of viral replication and disruption of intracellular vesicular transport.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of psoromic acid have been observed to change over time. Psoromic acid exhibits stability under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that psoromic acid maintains its antiviral and anticancer properties, although its efficacy may diminish with prolonged exposure . Additionally, psoromic acid’s antioxidative and enzyme inhibitory effects have been consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of psoromic acid vary with different dosages in animal models. At lower doses, psoromic acid exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, psoromic acid may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Psoromic acid is involved in several metabolic pathways. It interacts with enzymes such as RabGGTase, affecting the prenylation of Rab proteins . Additionally, psoromic acid influences metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions contribute to its diverse biological activities, including antiviral, antibacterial, and anticancer effects .

Transport and Distribution

Psoromic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of psoromic acid are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of psoromic acid plays a critical role in its activity and function. Psoromic acid is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as prenylation, direct psoromic acid to specific compartments or organelles, enhancing its efficacy . These targeting signals ensure that psoromic acid reaches its intended sites of action within the cell.

Actividad Biológica

Psoromic acid (PA) is a bioactive compound derived from various lichen species, particularly noted for its diverse biological activities. Recent research has highlighted its potential in therapeutic applications, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activities of psoromic acid.

Antioxidant Activity

Psoromic acid exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. It has been shown to possess a half-maximal effective concentration (EC50) of 17.36 mM against DPPH radicals, indicating its potential as an antioxidant agent comparable to other lichen metabolites like usnic acid .

Antimicrobial Properties

Psoromic acid has demonstrated notable antimicrobial activity against various pathogens. In a study assessing its efficacy against oral bacteria, psoromic acid showed a Minimum Inhibitory Concentration (MIC) of 11.72 μg/ml against Porphyromonas gingivalis and 5.86 μg/ml against Streptococcus gordonii . This suggests that psoromic acid could be developed as a therapeutic agent against multidrug-resistant bacteria.

Anticancer Effects

The anticancer potential of psoromic acid has been explored in several studies. It has been reported to inhibit the proliferation of various cancer cell lines, including hepatoma (HepG2), leukemia (K562), and pancreatic cancer (PANC-1) cells, with IC50 values ranging from 3.2 μM to 63.77 μM . The mechanism appears to involve the inhibition of tumor cell growth through various pathways, including interference with cellular signaling and metabolic processes.

Enzyme Inhibition

Psoromic acid acts as an inhibitor for several key enzymes involved in metabolic pathways:

- HMG-CoA Reductase : It exhibits competitive inhibition, which is significant for cholesterol management and cardiovascular health.

- Angiotensin-Converting Enzyme (ACE) : Psoromic acid shows mixed-type inhibition, contributing to its cardiovascular protective effects.

- α-Amylase and α-Glucosidase : With IC50 values of 416.96 nM and 443.11 nM respectively, it demonstrates potential in managing diabetes by inhibiting carbohydrate digestion .

Gastroprotective Effects

In animal models, psoromic acid has shown gastroprotective effects by significantly reducing gastric lesions induced by hydrochloric acid and ethanol. A dosage of 30 mg/kg resulted in a 65% reduction in the gastric lesion index .

Summary Table of Biological Activities

| Activity | IC50 / Effect | Notes |

|---|---|---|

| Antioxidant | EC50 = 17.36 mM | Comparable to other lichen metabolites |

| Antimicrobial | MIC = 11.72 μg/ml (P. gingivalis) | Effective against oral pathogens |

| Anticancer (HepG2 cells) | IC50 = 63.77 μM | Significant growth inhibition |

| Enzyme Inhibition | HMG-CoA Reductase: Competitive | Important for cholesterol management |

| ACE: Mixed-type | Cardiovascular protection | |

| α-Amylase: IC50 = 416.96 nM | Diabetes management potential | |

| Gastroprotective | 65% lesion reduction at 30 mg/kg | Effective in reducing gastric lesions |

Case Studies and Research Findings

- Antiviral Activity : Psoromic acid has been studied for its antiviral properties against herpes simplex virus type 1 (HSV-1). It was found to competitively inhibit HSV-1 DNA polymerase without requiring prior activation, showcasing its potential as an antiviral agent .

- RabGGTase Inhibition : Research indicates that psoromic acid selectively inhibits Rab geranylgeranyl transferase (RabGGTase), which is crucial for intracellular transport processes. The IC50 value for this inhibition is reported at 1.3 μM . This selectivity opens avenues for developing treatments targeting cancer and osteoporosis.

- Cytotoxicity Evaluation : Various studies have assessed the cytotoxic effects of psoromic acid on cancer cells, revealing its potential as a chemotherapeutic agent while maintaining low toxicity levels on normal cells .

Propiedades

IUPAC Name |

10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c1-7-4-11(20)10(6-19)15-13(7)18(23)26-14-8(2)12(24-3)5-9(17(21)22)16(14)25-15/h4-6,20H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCWJKJZOHOLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)OC)C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223264 | |

| Record name | Parellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-11-8 | |

| Record name | Psoromic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psoromic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Parellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does psoromic acid exert its anti-cancer activity?

A1: Psoromic acid has been shown to inhibit Rab geranylgeranyl transferase (RabGGTase) []. This enzyme is crucial for the prenylation of Rab GTPases, proteins involved in intracellular vesicle transport, a process often dysregulated in cancer cells.

Q2: Can you elaborate on the interaction between psoromic acid and RabGGTase?

A2: Psoromic acid binds to the isoprenoid binding site of RabGGTase primarily through hydrophobic interactions []. Furthermore, it forms a covalent bond with the N-terminus of the α subunit of RabGGTase []. This covalent interaction is thought to contribute to the compound's selectivity for RabGGTase over other prenyltransferases.

Q3: What is the significance of the N-terminal interaction of psoromic acid with RabGGTase?

A3: RabGGTase is unique among protein prenyltransferases in that it is autoinhibited by its N-terminal αHis2 residue, which coordinates with the catalytic zinc ion []. Psoromic acid binding to the N-terminus might disrupt this autoinhibition, leading to enhanced inhibition of the enzyme.

Q4: Besides its effect on RabGGTase, does psoromic acid target any other enzymes?

A4: Yes, research suggests that psoromic acid also inhibits UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT) in Mycobacterium tuberculosis []. These enzymes are crucial for mycobacterial cell wall synthesis and drug resistance, respectively.

Q5: How does the inhibition of UGM and TBNAT contribute to the antimycobacterial activity of psoromic acid?

A5: Inhibition of UGM disrupts the formation of the mycobacterial cell wall, making the bacteria more susceptible to external stresses []. Blocking TBNAT could potentially overcome drug resistance mechanisms employed by M. tuberculosis [].

Q6: Does psoromic acid exhibit any antiviral activity?

A6: Yes, studies have shown that psoromic acid possesses potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) [].

Q7: What is the mechanism of action for psoromic acid's antiviral activity?

A7: Psoromic acid has been identified as a non-nucleoside inhibitor of HSV-1 DNA polymerase, a key enzyme in viral replication []. It competitively inhibits the incorporation of dTTP by the polymerase, thereby disrupting viral DNA synthesis.

Q8: What is the molecular formula and weight of psoromic acid?

A8: The molecular formula of psoromic acid is C18H14O8, and its molecular weight is 358.3 g/mol [].

Q9: Are there any specific spectroscopic data that help identify psoromic acid?

A9: Yes, psoromic acid can be characterized using techniques like 1H NMR spectroscopy []. Its characteristic signals in the NMR spectrum, along with other spectroscopic data, aid in its identification and structural confirmation.

Q10: Has the stability of psoromic acid been studied under different conditions?

A10: While specific stability data might be limited in the provided research, it's generally understood that natural products like psoromic acid can degrade under certain conditions. Further research focusing on its stability profile would be beneficial.

Q11: Is there any information on the material compatibility of psoromic acid for various applications?

A11: The provided research focuses primarily on the biological activity of psoromic acid. Exploring its compatibility with different materials would be crucial for developing specific applications, such as in pharmaceutical formulations or biomaterials.

Q12: Does psoromic acid exhibit any catalytic properties?

A12: The current research primarily highlights the inhibitory properties of psoromic acid against specific enzymes. There is no evidence to suggest that it possesses catalytic activity itself.

Q13: Have computational methods been employed to study psoromic acid?

A13: Yes, molecular docking studies have been conducted to understand the interaction of psoromic acid with its target enzymes [, , ]. These simulations provide insights into the binding mode and affinity of psoromic acid.

Q14: What structural features are essential for the biological activity of psoromic acid?

A14: Studies suggest that the depsidone core of psoromic acid, with its 3-hydroxyl and 4-aldehyde motif, is crucial for binding to RabGGTase []. Modifications to this core structure could potentially alter its activity and selectivity.

Q15: Are there any ongoing efforts to develop targeted delivery systems for psoromic acid?

A15: While the provided research doesn't delve into specific drug delivery strategies for psoromic acid, targeted delivery approaches could enhance its therapeutic efficacy. Nanoparticle-based systems or antibody-drug conjugates could potentially deliver psoromic acid specifically to cancer cells or sites of viral infection.

Q16: Has the environmental impact of psoromic acid been assessed?

A16: The research primarily focuses on the biological activity of psoromic acid. Further studies are needed to evaluate its potential environmental impact and degradation pathways.

Q17: What is known about the solubility of psoromic acid?

A18: Psoromic acid has been shown to have limited solubility in water, with a reported solubility of 7 ppm []. This limited solubility could potentially impact its bioavailability and therapeutic applications.

Q18: Are there any known alternatives or substitutes for psoromic acid in its potential applications?

A18: While the research highlights psoromic acid's unique properties, other natural products or synthetic compounds might offer similar activities. Exploring alternative options could provide a broader perspective on potential therapies.

Q19: How has the research on psoromic acid evolved over time?

A20: The provided research showcases the evolving understanding of psoromic acid. Initially studied for its presence in lichens [, , , ], recent studies have explored its potential therapeutic benefits, highlighting its anti-cancer [, ], antiviral [], and antimycobacterial [] activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.